molecular formula C7H14NaO4S B587353 alpha-Hydroxy-cyclohexanemethanesulfonic acid sodium salt CAS No. 36609-97-9

alpha-Hydroxy-cyclohexanemethanesulfonic acid sodium salt

Cat. No.: B587353
CAS No.: 36609-97-9
M. Wt: 217.235
InChI Key: KJFDHJUZCMBTLQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Hydroxy-cyclohexanemethanesulfonic acid sodium salt typically involves the reaction of cyclohexanone with sodium bisulfite under controlled conditions. The reaction proceeds through the formation of an intermediate sulfonic acid, which is then neutralized with sodium hydroxide to yield the sodium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Alpha-Hydroxy-cyclohexanemethanesulfonic acid sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of alpha-Hydroxy-cyclohexanemethanesulfonic acid sodium salt involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The sulfonic acid group can participate in ionic interactions, influencing the compound’s solubility and reactivity .

Comparison with Similar Compounds

Uniqueness: Alpha-Hydroxy-cyclohexanemethanesulfonic acid sodium salt is unique due to its combination of a hydroxyl group and a sulfonic acid group on a cyclohexane ring. This structure imparts specific reactivity and makes it valuable in various research and industrial applications .

Properties

InChI

InChI=1S/C7H14O4S.Na/c8-7(12(9,10)11)6-4-2-1-3-5-6;/h6-8H,1-5H2,(H,9,10,11);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFDHJUZCMBTLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(O)S(=O)(=O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857718
Record name PUBCHEM_71748844
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36609-97-9
Record name PUBCHEM_71748844
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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